4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Description
4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C24H21N3OS and its molecular weight is 399.51. The purity is usually 95%.
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Biological Activity
The compound 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition, antibacterial effects, and other therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H20N2OS
- Molecular Weight : 336.45 g/mol
This compound features a cyclopenta[d]pyrimidine core, which is known for its diverse biological activities. The presence of naphthalene and pyridine moieties enhances its interaction with biological targets.
1. Antiviral Activity
Recent studies have indicated that compounds similar to this one exhibit antiviral properties. For instance, derivatives of pyrimidine have been shown to inhibit viral replication effectively. A study highlighted that specific structural modifications enhance the affinity for viral targets, leading to increased biological activity against viruses such as HCV and TMV .
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE is crucial as it can help increase acetylcholine levels in the brain, thereby improving cognitive functions .
Table 1: Enzyme Inhibition Data
Compound | Enzyme Target | IC50 (µM) | Reference |
---|---|---|---|
4-((naphthalen-1-ylmethyl)thio)... | AChE | 0.35 | |
Similar Derivative | Urease | 0.63 |
3. Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated. It has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antibacterial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Salmonella typhi | 12 µg/mL | |
Bacillus subtilis | 15 µg/mL |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Neuroprotective Effects : A study conducted on animal models indicated that the compound could reduce neuroinflammation and oxidative stress markers, suggesting its potential in treating neurodegenerative conditions.
- Anticancer Properties : Preliminary in vitro studies showed that the compound could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
4-(naphthalen-1-ylmethylsulfanyl)-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-24-26-23(29-16-18-9-5-8-17-7-1-2-11-20(17)18)21-12-6-13-22(21)27(24)15-19-10-3-4-14-25-19/h1-5,7-11,14H,6,12-13,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPQZKDPTJLAEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC4=CC=CC=C43)CC5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.